(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone: is a chiral auxiliary compound known for its application in stereoselective synthesis. It is commonly referred to as the Gleason chiral auxiliary. This compound is notable for its ability to control the formation of quaternary carbon centers, which are crucial in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone involves a multi-step process starting from commercially available materials. The key steps include the formation of a bicyclic thioglycolate lactam, which is then subjected to various enolization and alkylation reactions to achieve the desired chiral auxiliary .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for use in stereoselective synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where various nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone is used as a chiral auxiliary to control the stereochemistry of complex organic molecules. It is particularly useful in the synthesis of quaternary carbon centers .
Biology and Medicine: The compound’s ability to control stereochemistry makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals. It is used in the development of drugs that require precise stereochemical configurations .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and advanced materials. Its role in stereoselective synthesis is crucial for manufacturing high-purity products .
Mechanism of Action
The mechanism by which (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone exerts its effects involves the formation of stable intermediates during chemical reactions. These intermediates help control the stereochemistry of the final products. The compound interacts with various molecular targets, including enolates and nucleophiles, to achieve the desired stereoselective outcomes .
Comparison with Similar Compounds
- (1S,2R,4R,7R)-4-Isopropyl-7-methyl-3,8-dioxatricyclo[5.1.0.02,4]octane
- (7R,10S)-10-[(tert-Butyldiphenylsilyloxy)methyl]-1-azabicyclo[5.3.0]decane-2-one
Uniqueness: Compared to similar compounds, (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone stands out due to its high efficiency in controlling the stereochemistry of quaternary carbon centers. Its unique structure allows for the formation of stable intermediates, making it a preferred choice in stereoselective synthesis .
Properties
Molecular Formula |
C10H17NO2S |
---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
(3S,9aR)-3-propan-2-yl-3,8,9,9a-tetrahydro-2H-[1,3]oxazolo[3,2-d][1,4]thiazepin-5-one |
InChI |
InChI=1S/C10H17NO2S/c1-7(2)8-5-13-10-3-4-14-6-9(12)11(8)10/h7-8,10H,3-6H2,1-2H3/t8-,10-/m1/s1 |
InChI Key |
DCIDQFQEFRCDOM-PSASIEDQSA-N |
Isomeric SMILES |
CC(C)[C@H]1CO[C@H]2N1C(=O)CSCC2 |
Canonical SMILES |
CC(C)C1COC2N1C(=O)CSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.